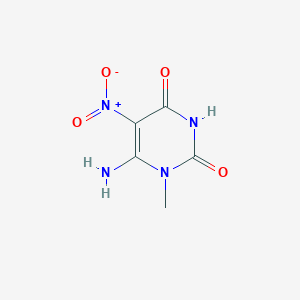

![molecular formula C30H24N2 B189807 N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 167218-30-6](/img/structure/B189807.png)

N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine

Vue d'ensemble

Description

Compounds like “N4,N4,N4’-Triphenyl-[1,1’-biphenyl]-4,4’-diamine” are likely to be part of the larger family of triphenylamine derivatives . These compounds are often used in the field of organic electronics due to their excellent charge transport properties .

Synthesis Analysis

The synthesis of similar compounds often involves cross-coupling reactions such as the Buchwald–Hartwig reaction .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry studies .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific substituents present on the triphenylamine core .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their boiling point, density, and pKa, can be predicted using computational methods .Applications De Recherche Scientifique

-

Structural and Biochemical Investigation of Bacteriophage N4-Encoded RNA Polymerases

- Application : This research investigates the mechanisms of promoter recognition, regulation, and roles in the phage life cycle by bacteriophage N4-encoded RNA polymerases .

- Methods : In vitro analysis showed that the protein requires the four ribonucleotide triphosphates, Mg 2+, and denatured N4 DNA as a template for RNA synthesis .

- Results : The research found that vRNAP was completely inactive on native N4 DNA, but transcribed denatured N4 DNA efficiently and, most notably, with in vivo specificity .

-

Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions

- Application : This review highlights the diverse chemistry and applications of polymer-supported triphenylphosphine (PS-TPP) in organic synthesis .

- Methods : The review describes applications of the preceding reagent in functional group interconversions, heterocycle synthesis, metal complexes and their application in synthesis, and total synthesis of natural products .

- Results : Many examples are provided from the literature to show the scope and selectivity (regio, stereo, and chemo) in these transformations .

-

Synthesis, Structure and Supramolecular Properties of a Novel C3

- Application : The research reports the high-yield synthesis and the structural investigation of a new cryptand with C3 symmetry, exhibiting 2,4,6-triphenyl-1,3,5-triazine central units and pyridine-based bridges .

- Results : The results or outcomes obtained from this application are not specified in the search results .

-

Synthesis and Application of Triphenylamine-Based Aldehydes as Photo-Initiators for Multi-Photon Lithography

- Application : This research focuses on the synthesis and application of triphenylamine-based aldehydes as photo-initiators for multi-photon lithography .

- Methods : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .

- Results : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio), the solubility, these photo-initiators are demonstrated as a viable alternative to standard photo-initiators .

-

One-Pot Synthesis of Conjugated Triphenylamine Macrocycles and Their Complexation with Fullerenes

- Application : This research describes the synthesis of three octyl-derived conjugated triphenylamine macrocycles with different sizes, and a 4-(2-ethylhexyloxy)-substituted cyclic triphenylamine hexamer using a palladium-catalyzed C–N coupling reaction .

- Methods : These conjugated triphenylamine macrocycles not only have interesting structures, but also are capable of complexing with C60, C70 and PC61BM .

- Results : The association constants of these complexes were measured to be in the range of 0.115–1.53 105M1 depending on the cavity size of the triphenylamine macrocycles and the volume of the fullerenes .

-

Synthesis and Application of Triphenylamine-Based Aldehydes as Photo-Initiators for Multi-Photon Lithography

- Application : This research focuses on the synthesis and application of triphenylamine-based aldehydes as photo-initiators for multi-photon lithography .

- Methods : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .

- Results : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio), the solubility, these photo-initiators are demonstrated as a viable alternative to standard photo-initiators .

-

One-Pot Synthesis of Conjugated Triphenylamine Macrocycles and Their Complexation with Fullerenes

- Application : This research describes the synthesis of three octyl-derived conjugated triphenylamine macrocycles with different sizes, and a 4-(2-ethylhexyloxy)-substituted cyclic triphenylamine hexamer using a palladium-catalyzed C–N coupling reaction .

- Methods : These conjugated triphenylamine macrocycles not only have interesting structures, but also are capable of complexing with C60, C70 and PC61BM .

- Results : The association constants of these complexes were measured to be in the range of 0.115–1.53 105M1 depending on the cavity size of the triphenylamine macrocycles and the volume of the fullerenes .

Orientations Futures

Propriétés

IUPAC Name |

N-phenyl-4-[4-(N-phenylanilino)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2/c1-4-10-26(11-5-1)31-27-20-16-24(17-21-27)25-18-22-30(23-19-25)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-23,31H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPBZHOZZVRDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621487 | |

| Record name | N~4~,N~4~,N~4'~-Triphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine | |

CAS RN |

167218-30-6 | |

| Record name | N~4~,N~4~,N~4'~-Triphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

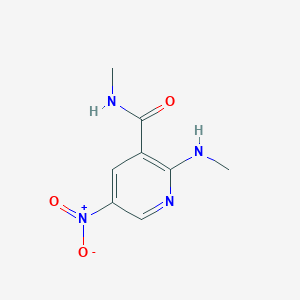

![9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B189729.png)

![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)